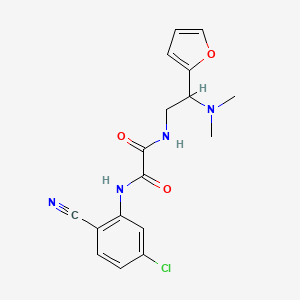N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
CAS No.: 899955-06-7
Cat. No.: VC6749058
Molecular Formula: C17H17ClN4O3
Molecular Weight: 360.8
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899955-06-7 |
|---|---|
| Molecular Formula | C17H17ClN4O3 |
| Molecular Weight | 360.8 |
| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C17H17ClN4O3/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24) |
| Standard InChI Key | JJCFMFFKTSBIMI-UHFFFAOYSA-N |
| SMILES | CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CO2 |
Introduction
Synthesis Pathways
While specific synthetic routes for this compound are not provided in the results, general methods for synthesizing oxalamides involve:
-
Reaction of Oxalyl Chloride with Amines: Oxalyl chloride reacts with primary or secondary amines to form oxalamides.
-
Example: Reacting oxalyl chloride with 5-chloro-2-cyanoaniline and 2-(dimethylamino)-2-(furan-2-yl)ethylamine.
-
-
Coupling Reactions: Using coupling agents like carbodiimides (e.g., DCC or EDC) to link amines with oxalic acid derivatives.
Medicinal Chemistry
Compounds with similar structures often exhibit:
-
Anticancer Properties: The furan ring and cyanophenyl group may interact with biological targets such as enzymes or DNA.
-
Anti-inflammatory Activity: Oxalamide derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Material Science
Oxalamides are used as:
-
Precursors for polymers.
-
Stabilizers in materials due to their rigid structures.
Analytical Characterization
To confirm the structure, the following techniques are typically employed:
-
NMR Spectroscopy:
-
Proton () and Carbon () NMR to identify functional groups.
-
Chemical shifts for the furan ring (~6–8 ppm), dimethylamino group (~2–3 ppm), and aromatic protons (~7–8 ppm).
-
-
Mass Spectrometry (MS):
-
Molecular ion peak corresponding to its molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Characteristic peaks for amide groups (~1650 cm).
-
Cyano group stretching (~2200 cm).
-
-
X-Ray Crystallography:
-
To determine the precise three-dimensional structure.
-
Research Directions
Given its structural features, future research could explore:
-
Biological Activity Screening:
-
Testing against cancer cell lines or inflammatory pathways.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Modifying substituents on the phenyl or furan rings to optimize activity.
-
-
Molecular Docking Simulations:
-
Predicting binding affinity to biological targets like enzymes or receptors.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume